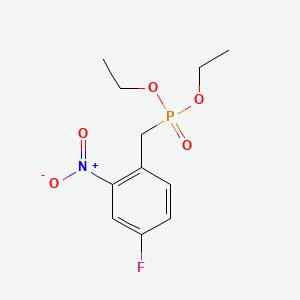

Diethyl 4-Fluoro-2-nitrobenzylphosphonate

Description

Significance of Organophosphorus Reagents in Modern Organic Synthesis

Organophosphorus compounds are integral to a wide array of chemical transformations, serving as reagents, catalysts, and ligands. nih.govlongdom.orgresearchgate.net Their utility spans from industrial-scale production to the intricate synthesis of pharmaceuticals and agrochemicals. longdom.orgresearchgate.net One of the most prominent applications of organophosphorus reagents is in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are indispensable for the formation of carbon-carbon double bonds. wikipedia.orgyoutube.comalfa-chemistry.compediaa.comnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, in particular, utilizes phosphonate (B1237965) carbanions to react with aldehydes and ketones, typically yielding (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction offers several advantages over the classical Wittig reaction. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, leading to reactions with a broader range of carbonyl compounds, including ketones. youtube.comnih.gov Furthermore, the byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. youtube.comalfa-chemistry.comorganic-chemistry.org The versatility and reliability of the HWE reaction have established it as a cornerstone of modern synthetic strategy. nrochemistry.com

Historical Context of Benzylphosphonate Chemistry and its Evolution

The chemistry of phosphonates dates back to the 19th century, with the first synthesis of bisphosphonates reported in 1897. wikipedia.org However, it was the development of the Michaelis-Arbuzov reaction that provided a general and efficient method for the synthesis of phosphonate esters, paving the way for their widespread use in organic synthesis. alfa-chemistry.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Benzylphosphonates, a subclass of phosphonates, have garnered considerable attention due to their utility as precursors in HWE reactions and their presence in biologically active molecules. nih.govacs.org The synthesis of benzylphosphonates can be achieved through various methods, including the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with H-phosphonate diesters. organic-chemistry.orgresearchgate.net More direct, one-flask procedures for the conversion of benzylic alcohols to the corresponding phosphonates have also been developed. acs.org The continuous evolution of synthetic methodologies has made a diverse range of substituted benzylphosphonates readily accessible for various applications. frontiersin.org

Unique Structural Features of Diethyl 4-Fluoro-2-nitrobenzylphosphonate and Research Rationale

The specific arrangement of substituents on the aromatic ring of this compound imparts a unique reactivity profile to the molecule. The interplay between the fluorine atom and the nitro group significantly influences the electronic properties of the benzene (B151609) ring, thereby affecting the reactivity of the benzylic position and the aromatic system itself.

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. rsc.org This effect can influence the acidity of nearby protons and the susceptibility of the aromatic ring to nucleophilic attack. researchgate.net

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. nih.gov Its presence on an aromatic ring strongly deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. csbsju.eduquora.com In this compound, the nitro group at the 2-position significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. mdpi.com

The nitro group is also a versatile functional group that can be readily transformed into other functionalities. nih.gov For instance, the reduction of a nitro group to an amino group is a common and important transformation in organic synthesis, as it converts a strongly deactivating group into a strongly activating one. csbsju.edu This transformation opens up a wide range of possibilities for further functionalization of the aromatic ring. youtube.com

Overview of Key Research Areas Explored for this compound

Research involving this compound and structurally related compounds has primarily focused on their application as versatile building blocks in organic synthesis. The unique combination of a reactive phosphonate moiety and a highly functionalized aromatic ring allows for a diverse range of chemical transformations. Key areas of exploration include its use in Horner-Wadsworth-Emmons reactions to synthesize substituted styrenes, the reduction of the nitro group to an aniline (B41778) derivative for further synthetic manipulations, and the utilization of the activated aromatic ring in nucleophilic aromatic substitution reactions. These applications pave the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the complexing characteristics of a similar compound, diethyl 4-nitrobenzylphosphonate, have been studied for the development of chemical sensors. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FNO5P |

|---|---|

Molecular Weight |

291.21 g/mol |

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-fluoro-2-nitrobenzene |

InChI |

InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-6-10(12)7-11(9)13(14)15/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

MGEPUPPLJFTYTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)F)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Diethyl 4 Fluoro 2 Nitrobenzylphosphonate

Established Synthetic Routes to Phosphonate (B1237965) Esters

The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of phosphonate esters. Over the years, several reliable methods have been established, with the Michaelis-Arbuzov and Michaelis-Becker reactions being the most traditional. More contemporary approaches often utilize transition metal catalysis to achieve milder and more efficient transformations.

Arbuzov and Michaelis-Becker Reaction Variants for Phosphonate Formation

The Michaelis-Arbuzov reaction, first reported in 1898, is a cornerstone of C-P bond formation. nih.govwikipedia.org It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion, also via an SN2 process, to yield the final phosphonate ester. wikipedia.org A significant drawback of the classical Arbuzov reaction is the often high temperatures (120-160 °C) required, which can be incompatible with sensitive functional groups. wikipedia.org

The Michaelis-Becker reaction provides an alternative pathway. In this method, a dialkyl phosphite is first deprotonated with a strong base to form a phosphite anion. This potent nucleophile then displaces a halide from an alkyl halide to form the phosphonate ester. tandfonline.com While the Michaelis-Becker reaction can often be performed under milder temperature conditions than the Arbuzov reaction, it requires stoichiometric amounts of a strong base and can sometimes result in lower yields. tandfonline.comfrontiersin.org

Several variations and optimizations of these classical routes have been developed. For instance, Lewis acids can be used to mediate the Michaelis-Arbuzov reaction at room temperature. nih.gov Green chemistry approaches have been applied to the Michaelis-Becker reaction, such as using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and potassium carbonate as the base, allowing the reaction to proceed smoothly at room temperature. frontiersin.orgnih.gov Phase-transfer catalysis has also been employed to improve the efficiency of the Michaelis-Becker reaction. researchgate.net

Interactive Data Table: Comparison of Classical Phosphonate Synthesis Routes

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Phosphorus Reagent | Trialkyl phosphite (P(OR)3) | Dialkyl phosphite (HP(O)(OR)2) |

| Key Reactant | Alkyl halide (R'-X) | Alkyl halide (R'-X) and a strong base |

| Mechanism | Initial SN2 attack by neutral phosphite, followed by dealkylation of phosphonium salt. wikipedia.org | Deprotonation of phosphite, followed by SN2 attack by phosphite anion. tandfonline.com |

| Typical Conditions | High temperature (120-160 °C), neat or in solvent. wikipedia.org | Milder temperatures, requires a strong base (e.g., NaH, K2CO3). frontiersin.orgnih.gov |

| Advantages | Broad applicability, one-pot procedure. | Milder conditions, avoids phosphonium salt intermediate issues. tandfonline.com |

| Disadvantages | Harsh conditions, potential for side reactions. wikipedia.orgfrontiersin.org | Requires strong base, can have lower yields. frontiersin.org |

Palladium-Catalyzed Cross-Coupling Reactions in Phosphonate Synthesis

Modern organic synthesis has increasingly turned to transition-metal catalysis for the formation of C-P bonds, offering milder conditions and broader functional group tolerance compared to classical methods. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for synthesizing benzylphosphonates. rsc.org

This approach, often referred to as a Hirao-type reaction, typically couples an aryl or benzyl (B1604629) halide with a dialkyl phosphite (H-phosphonate). The catalytic cycle generally involves the oxidative addition of the benzyl halide to a Pd(0) complex, forming a benzylpalladium(II) intermediate. Following a ligand exchange or reaction with the deprotonated phosphite, a reductive elimination step occurs, which releases the final benzylphosphonate product and regenerates the Pd(0) catalyst. nobelprize.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often being employed to facilitate the catalytic cycle and improve yields. rsc.org These palladium-catalyzed methods represent a significant advance, enabling the synthesis of complex and sensitive molecules under conditions that would be prohibitive for Arbuzov or Michaelis-Becker reactions.

Targeted Synthesis of Diethyl 4-Fluoro-2-nitrobenzylphosphonate

The synthesis of the specifically substituted this compound requires adapting established methods to accommodate the electronic properties of the fluorinated and nitrated aromatic ring. The starting material for classical approaches would likely be 4-fluoro-2-nitrobenzyl halide, which is commercially available.

Adaptations of Classical Routes for Fluorinated and Nitrated Substrates

Applying the Michaelis-Arbuzov or Michaelis-Becker reactions to a substrate like 4-fluoro-2-nitrobenzyl bromide necessitates careful control of reaction conditions. The presence of two strong electron-withdrawing groups (fluoro and nitro) on the benzene (B151609) ring significantly influences the reactivity of the benzylic position. The nitro group, in particular, activates the benzylic carbon towards nucleophilic attack, which is favorable for the required SN2 reaction.

Vicarious Nucleophilic Substitution (VNS) Strategies

An alternative and more direct approach to the target molecule's core structure is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. VNS is a powerful method for the C-C bond formation on electron-deficient aromatic rings, such as nitroarenes. wikipedia.orgorganic-chemistry.org The reaction involves the substitution of a hydrogen atom (typically ortho or para to a nitro group) by a carbanion that possesses a leaving group on the carbanionic carbon. wikipedia.org

In the context of synthesizing this compound, a VNS strategy could involve the reaction of a suitable nitroarene with a carbanion derived from a phosphonate. For instance, the carbanion of diethyl chloromethylphosphonate, generated by a strong base, could act as the nucleophile. This carbanion would attack an electron-deficient site on a fluoronitrobenzene precursor.

The regiochemical outcome is predictable: VNS on nitroarenes occurs at positions ortho and para to the nitro group. organic-chemistry.org Therefore, reacting the diethyl chloromethylphosphonate carbanion with 1-fluoro-3-nitrobenzene (B1663965) would be expected to yield a mixture of products, including the desired 4-fluoro-2-nitro substitution pattern. The mechanism involves the addition of the carbanion to the ring to form a σ-adduct, followed by a base-induced β-elimination of HCl to restore aromaticity. kuleuven.be This route builds the C-P and C-C bonds directly on the aromatic ring in a single strategic operation, bypassing the need for a pre-functionalized benzyl halide.

Advanced and Optimized Synthetic Pathways

While a specific, optimized protocol for this compound is not widely documented, general advancements in phosphonate synthesis offer clear pathways for an efficient and high-yielding process.

Modern iterations of classical methods provide significant improvements. For the Michaelis-Becker reaction, the use of phase-transfer catalysts can enhance reaction rates and yields by facilitating the interaction between the aqueous base phase and the organic substrate phase. researchgate.net For the Arbuzov reaction, alcohol-based modifications have been developed that avoid the use of alkyl halides altogether, instead using benzyl alcohols in the presence of catalysts like tetrabutylammonium (B224687) iodide, presenting a greener alternative. nih.gov

In the realm of catalytic methods, the evolution of palladium-catalyzed cross-coupling is a key area of optimization. The development of highly efficient ligand systems is paramount. Buchwald-type phosphines and N-heterocyclic carbenes (NHCs) are examples of ligands that have expanded the scope and efficiency of palladium catalysis, often allowing for lower catalyst loadings and reactions at room temperature. rsc.org Applying a modern Pd/ligand system to the coupling of 4-fluoro-2-nitrobenzyl bromide and diethyl phosphite would likely represent the most advanced and reliable synthetic route, offering mild conditions and high functional group tolerance. rsc.org

Interactive Data Table: Summary of Synthetic Strategies

| Strategy | Precursors | Key Features & Conditions | Potential Challenges |

|---|---|---|---|

| Michaelis-Arbuzov | 4-Fluoro-2-nitrobenzyl halide + Triethyl phosphite | Classical C-P bond formation; typically requires high heat (120-160 °C). wikipedia.org | Harsh conditions may degrade the nitroaromatic substrate; slow reaction rate. jk-sci.com |

| Michaelis-Becker | 4-Fluoro-2-nitrobenzyl halide + Diethyl phosphite + Base | Milder temperatures than Arbuzov; requires a strong base. Can be optimized with PEG-400/K2CO3 at RT. frontiersin.orgnih.gov | Sensitivity of the substrate to strong bases; potentially lower yields. frontiersin.org |

| Pd-Catalyzed Coupling | 4-Fluoro-2-nitrobenzyl halide + Diethyl phosphite + Pd(0) catalyst/ligand | Mild conditions, high functional group tolerance, good yields. Uses ligands like Xantphos. rsc.org | Cost of catalyst and ligands; optimization of reaction conditions may be required. |

| Vicarious Nucleophilic Substitution (VNS) | 1-Fluoro-3-nitrobenzene + Diethyl chloromethylphosphonate + Base | Direct formation of the C-C and C-P bonds on the ring; predictable regioselectivity (ortho/para to NO2). organic-chemistry.org | Formation of regioisomers is possible; requires a strong base. |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not inherently involve the creation of a stereocenter at the benzylic carbon, as it is not chiral. However, the principles of stereoselective synthesis could become relevant if the synthetic route involves intermediates with chiral centers or if the phosphonate ester groups were different, creating a chiral phosphorus center. In such hypothetical scenarios, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome.

Regioselectivity is a critical consideration in the synthesis of this compound. The starting materials must be selected and the reaction conditions controlled to ensure the phosphonate group is introduced specifically at the benzylic position and that the substituents on the aromatic ring (fluoro and nitro groups) are in the correct 4- and 2-positions, respectively. The directing effects of the existing substituents on the aromatic ring play a crucial role in electrophilic or nucleophilic substitution reactions aimed at introducing these groups. For instance, in the synthesis of the precursor, 4-fluoro-2-nitrobenzyl halide, the nitration of a fluorinated toluene (B28343) derivative would need to be carefully controlled to achieve the desired 2-nitro isomer.

A common and conventional method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. frontiersin.org This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For this compound, this would typically involve the reaction of 4-fluoro-2-nitrobenzyl bromide or chloride with triethyl phosphite. The regioselectivity of this reaction is generally high, with the phosphonate group attaching to the benzylic carbon from which the halide is displaced.

Another approach involves palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl halides. researchgate.net This method offers an alternative route to benzylphosphonates and can be efficient for a variety of substituted benzyl halides. researchgate.net

Green Chemistry Approaches in its Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

A significant aspect of green chemistry is the use of environmentally benign solvents. researchgate.net Polyethylene glycol (PEG), particularly PEG-400, has been identified as a green and effective solvent for the synthesis of benzyl phosphonates. frontiersin.org PEG is non-toxic, biodegradable, and can enhance the reactivity of inorganic bases. frontiersin.org The use of PEG-400 avoids the need for volatile and toxic organic solvents. frontiersin.org Other green solvents that are being explored in organic synthesis include water, supercritical fluids, and ionic liquids. researchgate.net

The following table, adapted from a study on the synthesis of various benzyl phosphonates, illustrates the effect of different solvents on the reaction yield, highlighting the efficacy of PEG-400. frontiersin.org

| Entry | Solvent | Yield (%) |

| 1 | MeCN | 45 |

| 2 | DMF | 60 |

| 3 | THF | 35 |

| 4 | PEG-400 | 92 |

Table 1: Effect of Solvent on the Yield of a Model Benzyl Phosphonate Synthesis.

Catalytic methods are a cornerstone of green chemistry as they can increase reaction rates and reduce energy consumption. uniroma1.it For the synthesis of benzyl phosphonates, a catalytic system of potassium iodide (KI) and potassium carbonate (K2CO3) in PEG-400 has been shown to be highly efficient. frontiersin.org In this system, KI facilitates the in situ formation of a more reactive benzyl iodide from the corresponding chloride or bromide, following the Finkelstein reaction. frontiersin.org The use of a catalytic amount of KI is advantageous as it avoids the direct use of more expensive benzyl iodides. frontiersin.org

The combination of a benign solvent like PEG-400 with an efficient catalytic system like KI/K2CO3 provides a sustainable protocol for the synthesis of benzyl phosphonates with excellent yields under mild reaction conditions. frontiersin.org

| Catalyst System | Solvent | Temperature | Yield (%) |

| K2CO3 | PEG-400 | Room Temp. | 78 |

| KI/K2CO3 | PEG-400 | Room Temp. | 92 |

Table 2: Effect of Catalytic System on the Yield of a Model Benzyl Phosphonate Synthesis. frontiersin.org

Purification and Isolation Techniques Employed in Production

The purification and isolation of the final product are crucial steps to ensure its purity. For benzyl phosphonates, a common purification method involves extraction followed by column chromatography. frontiersin.org After the reaction is complete, the product is typically extracted from the reaction mixture using an organic solvent such as diethyl ether. frontiersin.org The combined organic layers are then washed, dried, and concentrated.

The resulting crude product is often an oil which can be further purified by column chromatography on silica (B1680970) gel. frontiersin.org A mixture of petroleum ether and ethyl acetate (B1210297) is a commonly used eluent system for this purpose. frontiersin.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Diethyl 4 Fluoro 2 Nitrobenzylphosphonate

Reactivity of the Phosphonate (B1237965) Moiety

The diethylphosphonate group is a key functional moiety that governs a significant portion of the reactivity of Diethyl 4-Fluoro-2-nitrobenzylphosphonate. The carbon atom situated between the phosphonate group and the 4-fluoro-2-nitrophenyl ring is acidic, making it susceptible to deprotonation by a base. This reactivity is central to its role in olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction.

Deprotonation and Carbanion Generation for Olefination Reactions

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the α-carbon (the benzylic position) to generate a phosphonate-stabilized carbanion. wikipedia.org This process is typically achieved using a suitable base. The acidity of the α-proton is enhanced by the electron-withdrawing nature of both the phosphonate group (P=O) and the attached 4-fluoro-2-nitrophenyl ring.

The choice of base is critical and can range from relatively mild bases like sodium methoxide (B1231860) (NaOMe) to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS). organic-chemistry.orgchemrxiv.org The deprotonation results in the formation of a nucleophilic carbanion, which is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the phosphonate group and into the aromatic ring. This stabilized carbanion is less basic but more nucleophilic than the corresponding ylides used in the Wittig reaction. wikipedia.org

Role in Horner-Wadsworth-Emmons (HWE) Type Reactions

The generated phosphonate carbanion is a potent nucleophile that readily reacts with aldehydes and ketones in what is known as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is one of the most reliable methods for the synthesis of alkenes, particularly α,β-unsaturated compounds. researchgate.net The reaction proceeds via the nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates. youtube.com These intermediates then undergo elimination of a water-soluble dialkylphosphate salt (diethyl phosphate) through a cyclic oxaphosphetane transition state to yield the final alkene product. organic-chemistry.orgalfa-chemistry.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

A hallmark of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. Typically, HWE reactions using stabilized phosphonates, such as this compound, strongly favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This selectivity arises because the initial steps of the reaction are often reversible, allowing for equilibration to the more stable anti-intermediate, which leads to the (E)-product. youtube.com The reaction with aromatic aldehydes, in particular, almost exclusively yields (E)-alkenes. wikipedia.org

However, the stereochemical outcome can be shifted towards the (Z)-alkene under specific conditions, most notably in the Still-Gennari modification. This modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters instead of ethyl esters) in combination with strong, non-coordinating bases (like potassium bis(trimethylsilyl)amide, KHMDS) and crown ethers (e.g., 18-crown-6) in solvents like THF at low temperatures. wikipedia.orgyoutube.comnih.gov These conditions accelerate the elimination step, making it irreversible and kinetically controlled, which favors the formation of the (Z)-isomer from the kinetically preferred syn-intermediate. youtube.com

Table 1: Predicted Stereoselectivity in HWE Reactions of this compound with Benzaldehyde (B42025) This interactive table illustrates the expected major product based on different reaction conditions, derived from established HWE principles.

| Base | Solvent | Additive | Temperature (°C) | Expected Major Isomer |

|---|---|---|---|---|

| NaH | THF | None | 25 | E |

| KOtBu | DMF | None | 0 | E |

| LHMDS | THF | None | -78 | E |

| KHMDS | THF | 18-crown-6 | -78 | Z |

| NaH | DME | None | 80 | E |

The outcome of the HWE reaction, including yield and stereoselectivity, is highly dependent on several factors. researchgate.netconicet.gov.ar

Base and Cation: The choice of base and its corresponding metal cation significantly impacts selectivity. Lithium salts (e.g., from n-BuLi) tend to promote reversibility and enhance (E)-selectivity compared to potassium salts, which can favor kinetic (Z)-products under Still-Gennari conditions. wikipedia.orgnih.gov

Solvent: The solvent can influence the solubility of intermediates and the degree of dissociation of the base. Aprotic polar solvents like THF, DMF, and DME are commonly used. alfa-chemistry.com

Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene by ensuring the intermediates can equilibrate. wikipedia.orgnih.gov Conversely, low temperatures (-78 °C) are crucial for achieving high (Z)-selectivity in kinetically controlled reactions like the Still-Gennari modification. youtube.com

Structure of Reactants: The steric bulk of both the phosphonate reagent and the carbonyl compound can influence the stereochemical outcome. Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity under standard conditions. wikipedia.org

Reactions Involving the Aromatic Ring Substituents

The aromatic ring of this compound is activated towards nucleophilic attack due to the presence of a strong electron-withdrawing nitro group. This activation facilitates reactions such as Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro Group

The 4-fluoro-2-nitrophenyl group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. youtube.com In this compound, the nitro group at the ortho position acts as a powerful activating group, and the fluorine atom serves as an excellent leaving group. The order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. imperial.ac.uk

The mechanism proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, yielding the substituted product.

This reaction allows for the facile replacement of the fluorine atom with a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for synthesizing a range of substituted 2-nitrobenzylphosphonate derivatives. nih.gov

Table 2: Potential Products from SNAr Reactions of this compound This interactive table shows the expected substitution products when this compound reacts with various common nucleophiles.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Name |

|---|---|---|---|

| Ammonia (NH₃) | NH₃ (aq) | 4-amino-2-nitrophenyl | Diethyl 4-Amino-2-nitrobenzylphosphonate |

| Piperidine | Piperidine, K₂CO₃, DMF | 4-(piperidin-1-yl)-2-nitrophenyl | Diethyl 4-(Piperidin-1-yl)-2-nitrobenzylphosphonate |

| Sodium Methoxide (NaOMe) | NaOMe, MeOH | 4-methoxy-2-nitrophenyl | Diethyl 4-Methoxy-2-nitrobenzylphosphonate |

| Sodium Thiophenoxide (NaSPh) | NaSPh, THF | 4-(phenylthio)-2-nitrophenyl | Diethyl 4-(Phenylthio)-2-nitrobenzylphosphonate |

Reductive Transformations of the Nitro Group to Amines and Other Functionalities

The nitro group in this compound is a key functional group that can undergo various reductive transformations, most notably its conversion to a primary amine. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a wide array of further functionalizations. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov

The choice of reducing agent and reaction conditions determines the final product. A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) with a hydrogen source, is a common and efficient method for achieving complete reduction to the corresponding aniline (B41778). Other effective reagents include metals in acidic media, such as zinc, tin, or iron in the presence of hydrochloric acid. wikipedia.org Milder conditions can sometimes be used to isolate intermediates; for instance, zinc dust with ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org

| Reagent/Conditions | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C | Amine (Diethyl 2-amino-4-fluorobenzylphosphonate) | organic-chemistry.org |

| Zn, HCl | Amine (Diethyl 2-amino-4-fluorobenzylphosphonate) | wikipedia.org |

| Fe, HCl or NH₄Cl | Amine (Diethyl 2-amino-4-fluorobenzylphosphonate) | organic-chemistry.org |

| Zn, NH₄Cl | Hydroxylamine (Diethyl 4-fluoro-2-(hydroxylamino)benzylphosphonate) | wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Amine (Diethyl 2-amino-4-fluorobenzylphosphonate) |

Cyclization Reactions Triggered by ortho-Nitro Group

The ortho-positioning of the nitro group relative to the phosphonate-containing side chain allows for unique intramolecular cyclization reactions. These transformations are typically initiated by a change in the oxidation state of the nitro group or by photochemical activation. nih.govacs.org For instance, partial reduction of the nitro group to a nitroso or hydroxylamine intermediate generates a nucleophilic nitrogen species that can potentially attack an electrophilic center within the molecule.

In the context of ortho-nitrobenzyl compounds, photochemical irradiation can lead to an intramolecular rearrangement, forming an aci-nitro intermediate. nih.govresearchgate.net This intermediate can then undergo cyclization. One established pathway involves the formation of a benzisoxazolidine intermediate, which subsequently rearranges. nih.gov Another pathway involves an intramolecular redox reaction, where the nitro group is converted to a nitroso group, which can then participate in cyclization cascades to form heterocyclic systems like cinnolines, especially if the side chain is appropriately functionalized. rsc.orgrsc.org The presence of the ortho-nitro group can act as an intramolecular nucleophilic assistant in certain reactions, influencing reactivity and reaction pathways. nih.govrsc.org

Formation of Novel Chemical Entities via this compound

Condensation Reactions with Carbonyl Compounds

This compound is an ideal substrate for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes. wikipedia.org This reaction involves the deprotonation of the phosphonate at the benzylic carbon (the carbon adjacent to both the aromatic ring and the phosphorus atom) to form a stabilized phosphonate carbanion. wikipedia.orgalfa-chemistry.com This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.

The reaction sequence involves:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the benzylic carbon, generating the carbanion. alfa-chemistry.com

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate.

Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a carbon-carbon double bond (the alkene) and a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup. wikipedia.orgyoutube.com

The HWE reaction is renowned for its high stereoselectivity, typically yielding the (E)-alkene (trans-isomer) as the major product, particularly when reacting with aldehydes. wikipedia.orgalfa-chemistry.com

| Carbonyl Compound | Resulting Alkene Product |

|---|---|

| Benzaldehyde | (E)-1-(4-Fluoro-2-nitrophenyl)-2-phenylethene |

| Acetaldehyde | (E)-1-(4-Fluoro-2-nitrophenyl)prop-1-ene |

| Acetone | 1-(4-Fluoro-2-nitrophenyl)-2-methylprop-1-ene |

| Cyclohexanone | (4-Fluoro-2-nitrobenzylidene)cyclohexane |

Reactions as a Precursor for Fluorinated and Nitrated Alkenes

As a direct outcome of the Horner-Wadsworth-Emmons reaction, this compound serves as a valuable precursor for the synthesis of a variety of fluorinated and nitrated alkenes. The resulting products invariably contain the 4-fluoro-2-nitrophenyl moiety as part of their structure. These stilbene (B7821643) and styrene (B11656) derivatives are important synthetic intermediates. The presence of both fluorine and a nitro group on the aromatic ring can significantly influence the electronic properties and biological activity of the final molecules.

The HWE reaction provides a reliable and stereoselective route to these compounds. For example, reaction with various aromatic aldehydes yields a series of substituted (E)-stilbenes, which are difficult to synthesize via other methods with such high stereocontrol. The versatility of the HWE reaction allows for the introduction of a wide range of substituents on the other end of the double bond, depending on the choice of the initial carbonyl compound.

Mechanistic Elucidation of Key Reactions

Transition State Analysis and Energy Profiles for Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has provided significant insights into the mechanisms of the key reactions involving phosphonates and nitroarenes.

Horner-Wadsworth-Emmons Reaction: Mechanistic studies and ab initio calculations of the HWE reaction have elucidated the reaction pathway and the origins of its stereoselectivity. nih.govacs.org The key steps involve the addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate. nih.gov The ring closure to form the oxaphosphetane is often the rate-determining step. nih.govacs.org The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the syn- and anti-oxaphosphetanes. The transition state that leads to the (E)-alkene is generally lower in energy, which accounts for the observed stereoselectivity. nrochemistry.comnih.gov Solvation has been shown to have a significant influence on the reaction path and the energy profile. acs.org

Nitro Group Reduction: The reduction of nitroarenes has also been studied computationally. Energy profiles calculated using DFT show that the reaction proceeds stepwise. For example, in the transfer of a hydride, the initial step involves the generation of a nitroso intermediate, which is then rapidly reduced further to the hydroxylamine and finally the amine. researchgate.net The reduction of the nitroso group to the hydroxylamine intermediate is typically much faster than the initial reduction of the nitro group. nih.gov

Ortho-Nitro Group Cyclization: Potential energy surfaces for photochemical reactions of 2-nitrobenzyl compounds have been mapped using computational methods. nih.gov These studies reveal the energetic landscape of competing pathways, such as the classical mechanism involving cyclization to a benzisoxazolidine intermediate versus a pathway involving proton transfer to form hydrated nitroso compounds. nih.gov The relative energy barriers of these pathways are highly dependent on the solvent and reaction medium.

| Reaction | Key Step | Typical Activation Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| HWE Reaction | Oxaphosphetane formation (rate-determining) | 15 - 25 | nih.gov |

| HWE Reaction | Energy difference (TSE - TSZ) | 1 - 5 (favoring E) | nih.gov |

| Nitro Reduction | Initial H-atom transfer to nitro group | ~17 (0.73 eV) | researchgate.net |

Influence of Substituents on Reaction Kinetics and Thermodynamics of this compound

The electronic properties of substituents on the aromatic ring of diethyl benzylphosphonate analogues play a critical role in dictating the kinetics and thermodynamics of their reactions. The presence of the 4-fluoro and 2-nitro groups on the target compound, this compound, significantly influences its reactivity, primarily due to their strong electron-withdrawing nature.

Detailed Research Findings

Research into the reactivity of substituted diethyl benzylphosphonates, particularly in reactions like the Wittig-Horner olefination, has established a clear trend: electron-withdrawing substituents on the benzyl (B1604629) moiety accelerate the reaction rate. arkat-usa.org This is attributed to the stabilization of the carbanion intermediate formed during the reaction. The increased acidity of the benzylic proton in the presence of electron-withdrawing groups facilitates its abstraction, leading to a faster formation of the reactive ylide.

A study on the kinetics of the Wittig-Horner reaction between various para-substituted diethyl benzylphosphonates and benzaldehyde demonstrated this principle quantitatively. arkat-usa.org The reaction rates were found to follow a positive correlation with the Hammett substituent constant (σ), as described by the equation:

log(k) = 3.43σ + 0.84

A positive ρ value (3.43) indicates that the reaction is accelerated by substituents that withdraw electrons from the aromatic ring. arkat-usa.org

The 4-fluoro and 2-nitro substituents in this compound are both strongly electron-withdrawing. The nitro group, in particular, is one of the strongest electron-withdrawing groups, and its presence at the ortho position is expected to have a profound activating effect on the benzylic position. The fluoro group at the para position also contributes to the electron deficiency of the aromatic ring through its inductive effect.

Data Tables

The following table presents kinetic data from a study on the reaction of para-substituted diethyl benzylphosphonates with benzaldehyde, illustrating the effect of substituents on the reaction rate constant (k). arkat-usa.org

| Substituent (para-) | Hammett Constant (σp) | Rate Constant (k) [L²·mol⁻²·s⁻¹] at 27°C |

| -CH₃ | -0.17 | 1.829 |

| -H | 0.00 | 6.577 |

| -Cl | 0.23 | 41.84 |

| -Br | 0.23 | 43.09 |

This data clearly demonstrates that as the electron-withdrawing character of the substituent increases (from -CH₃ to -Br), the reaction rate constant increases significantly. Based on this trend, this compound, with its two potent electron-withdrawing groups, is expected to exhibit a substantially higher reaction rate constant under similar conditions.

Applications of Diethyl 4 Fluoro 2 Nitrobenzylphosphonate As a Versatile Synthetic Building Block

Synthesis of Functionalized Alkenes and Substituted Styrenes

One of the primary applications of Diethyl 4-fluoro-2-nitrobenzylphosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction to generate functionalized alkenes and substituted styrenes. The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org The reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com

In the context of this compound, the benzylic proton is acidic due to the electron-withdrawing effects of the adjacent phosphonate and nitro-substituted aromatic ring. Treatment with a suitable base generates a stabilized carbanion, which can then react with a variety of aldehydes. For instance, reaction with aromatic aldehydes leads to the formation of 4-fluoro-2-nitrostilbene derivatives. These stilbenes are valuable intermediates in the synthesis of more complex molecules due to the presence of reactive functional groups.

The general reaction scheme for the synthesis of a 4-fluoro-2-nitrostilbene derivative is as follows:

Reaction Scheme for the Synthesis of a 4-Fluoro-2-nitrostilbene Derivative

Table 1: Examples of Substituted Styrenes Synthesized via Horner-Wadsworth-Emmons Reaction

| Aldehyde Reactant | Product (Substituted Styrene) |

| Benzaldehyde (B42025) | (E)-4-Fluoro-2-nitrostilbene |

| 4-Methoxybenzaldehyde | (E)-4-Fluoro-4'-methoxy-2-nitrostilbene |

| 4-Chlorobenzaldehyde | (E)-4'-Chloro-4-fluoro-2-nitrostilbene |

Note: This table represents potential products based on the general reactivity of the Horner-Wadsworth-Emmons reaction. Specific yields and reaction conditions would require experimental validation.

Precursor for Nitrogen-Containing Heterocycles (e.g., Benzisoxazoles, Indoles)

The presence of the ortho-nitro group in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzisoxazoles: Research has shown that diethyl α-(o-nitroaryl)benzylphosphonates can undergo base-mediated intramolecular cyclization to yield 3-phenyl-2,1-benzisoxazoles. researchgate.net This transformation likely proceeds through the formation of a carbanion at the benzylic position, which then attacks the nitro group, leading to cyclization and subsequent rearrangement to form the benzisoxazole ring system. The fluorine substituent at the 4-position of the starting material would be retained in the final benzisoxazole product, providing access to fluorinated derivatives of this important heterocyclic scaffold.

Indoles: While direct conversion of this compound to indoles is not extensively documented, a plausible synthetic route involves a two-step process. First, the phosphonate can be utilized in an HWE reaction with an appropriate aldehyde to form a 4-fluoro-2-nitrostyrene derivative. Subsequent reductive cyclization of the resulting stilbene (B7821643), a well-established method for indole (B1671886) synthesis, would then yield the corresponding indole. researchgate.net This approach offers a modular way to construct substituted indoles where the substitution pattern is determined by the choice of the aldehyde in the initial HWE step.

Role in the Construction of Other Functionalized Aromatic Systems

The reactivity of the nitro group and the aromatic ring in this compound opens avenues for the construction of other functionalized aromatic systems beyond simple heterocycles. The nitro group can be reduced to an amine, which is a versatile functional group for further transformations such as diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.

Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, although the presence of the deactivating nitro group might require specific reaction conditions. This potential for substitution allows for the introduction of other functional groups onto the aromatic ring, further expanding the synthetic utility of this building block.

Utility in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.org While specific examples of this compound in MCRs are not widely reported, its functional groups suggest its potential as a valuable component in the design of new MCRs.

For instance, the activated methylene (B1212753) group could potentially participate as a C-nucleophile in reactions like the Michael addition, a common step in many MCRs. metu.edu.tr Additionally, the aromatic aldehyde derivatives formed from HWE reactions could serve as electrophilic components in well-known MCRs such as the Biginelli or Hantzsch reactions. beilstein-journals.org The development of MCRs incorporating this phosphonate could lead to the rapid and efficient synthesis of novel and complex molecular scaffolds.

Development of Novel Reagents and Catalysts derived from this compound

The phosphonate moiety in this compound provides a handle for the development of novel reagents and catalysts. The phosphorus atom can be further functionalized, and the entire molecule can act as a ligand for metal complexes. The electronic properties of the aromatic ring, influenced by the fluoro and nitro substituents, could modulate the catalytic activity of such metal complexes.

For example, the synthesis of chiral-at-metal complexes using phosphonate-based ligands is a known strategy for creating catalysts for asymmetric synthesis. rsc.org By modifying the phosphonate group and coordinating it to a suitable metal center, it may be possible to develop novel catalysts for a variety of organic transformations. The exploration of this potential remains an active area of research.

Advanced Spectroscopic and Spectrometric Investigations of Diethyl 4 Fluoro 2 Nitrobenzylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation and detailed electronic characterization of Diethyl 4-Fluoro-2-nitrobenzylphosphonate.

Elucidation of Conformational Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a critical technique for investigating the conformational dynamics of molecules. For this compound, hindered rotation around the C-C bond connecting the phosphonate-methylene group to the aromatic ring, as well as rotation around the C-P bond, can be expected due to the steric hindrance imposed by the ortho-nitro group and the diethylphosphonate moiety.

At room temperature, if the rate of rotation is fast on the NMR timescale, the signals for protons or carbons that are chemically equivalent through rotation will appear as single, sharp peaks. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is significant, the molecule may exist as a mixture of stable conformers. At a sufficiently low temperature (the coalescence temperature), the single peak may broaden and then resolve into separate signals corresponding to the non-equivalent nuclei in the frozen conformers. Analysis of the NMR spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) to this rotation. While specific experimental VT-NMR data for this compound is not widely published, such studies are crucial for understanding how the bulky and electron-withdrawing substituents influence its three-dimensional structure and potential interactions.

Multidimensional NMR Techniques for Complex Structural Connectivity (e.g., HSQC, HMBC, COSY)

Multidimensional NMR techniques are indispensable for assigning the proton (¹H) and carbon (¹³C) signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal correlations between the protons on the aromatic ring, as well as the coupling between the methylene (B1212753) and methyl protons of the two ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It is used to definitively assign the carbon signals based on the previously assigned proton signals. For instance, the benzylic CH₂ protons would show a correlation to the benzylic carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com This technique provides the key to connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic CH₂ protons to the phosphorus atom and to several carbons within the aromatic ring. It would also show correlations from the ethyl group protons to the phosphorus atom, confirming the diethylphosphonate structure.

The following table illustrates the expected key correlations for this compound.

| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlations (¹³C) | Expected HMBC Correlations (¹³C, ³¹P) |

| Aromatic Protons | Other Aromatic Protons | Directly attached Aromatic Carbons | Other Aromatic Carbons, Benzylic Carbon |

| Benzylic CH₂ | Phosphorus (³¹P) | Benzylic Carbon | Phosphorus, Aromatic Carbons |

| Ethoxy CH₂ | Ethoxy CH₃, Phosphorus (³¹P) | Ethoxy CH₂ Carbon | Ethoxy CH₃ Carbon, Phosphorus |

| Ethoxy CH₃ | Ethoxy CH₂ | Ethoxy CH₃ Carbon | Ethoxy CH₂ Carbon |

Phosphorus-31 NMR Studies for Phosphonate (B1237965) Environment

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for probing the chemical environment of the phosphorus nucleus. huji.ac.il Since ³¹P has a nuclear spin of ½ and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing phosphonates. huji.ac.il

The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift (δ) of this peak is indicative of the electronic environment around the phosphorus atom. In similar compounds like diethyl (2-nitrobenzyl)phosphonate, the ³¹P chemical shift is reported around δ 26.13 ppm. rsc.org For this compound, the shift would be influenced by the electron-withdrawing effects of both the nitro and fluoro groups on the aromatic ring. The spectrum is typically recorded with proton decoupling to simplify the signal into a singlet. However, in a proton-coupled ³¹P spectrum, the signal would be split into a multiplet due to coupling with the adjacent benzylic and ethoxy protons, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding arrangements.

Analysis of Functional Group Vibrations and Molecular Interactions

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. These spectra can be used for structural confirmation and to study intermolecular interactions. nih.gov

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations are expected. These typically appear around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Phosphoryl Group (P=O): A very strong and characteristic absorption band for the P=O stretching vibration is expected in the range of 1230-1260 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents.

C-F Bond: The carbon-fluorine stretching vibration will give rise to a strong absorption band, typically in the 1000-1100 cm⁻¹ region.

P-O-C Linkages: The asymmetric and symmetric stretching vibrations of the P-O-C bonds are expected to produce strong bands in the region of 1020-1050 cm⁻¹ and around 950 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Phosphoryl (P=O) | Stretching | 1230 - 1260 | Very Strong |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1100 | Strong |

| Phosphonate (P-O-C) | Asymmetric Stretch | 1020 - 1050 | Strong |

Computational Vibrational Analysis for Band Assignment

To achieve an accurate and unambiguous assignment of the experimental IR and Raman bands, computational analysis is often employed. researchgate.net Methods such as Density Functional Theory (DFT), using basis sets like B3LYP/6-311G(d,p), can be used to calculate the theoretical vibrational frequencies of the molecule. researchgate.netresearchgate.net

This process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, the vibrational frequencies and their corresponding intensities are calculated. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with the experimental data. By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode of the molecule. researchgate.net This computational approach is invaluable for distinguishing between complex overlapping bands and understanding the vibrational characteristics of novel compounds like this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of novel compounds, offering the determination of the elemental composition of a molecule and its fragments with high accuracy. For this compound, HRMS provides the precise mass of the molecular ion, which is crucial for confirming its chemical formula, C₁₁H₁₅FNO₅P.

In a typical analysis using electrospray ionization (ESI), the compound is expected to be observed as protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. The high mass accuracy of techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation of this compound is anticipated to follow pathways characteristic of both organophosphorus compounds and nitroaromatic molecules. Key fragmentation processes would likely involve the cleavage of the P-C bond, the loss of the ethoxy groups from the phosphonate moiety, and reactions involving the nitro group on the aromatic ring.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pathway can be predicted based on the established principles of mass spectrometry for similar chemical structures. The primary fragmentation events are expected to be the neutral loss of ethene (C₂H₄) from the ethyl esters of the phosphonate group, a common rearrangement reaction for such esters. Another significant fragmentation would be the cleavage of the benzyl-phosphonate bond. The presence of the nitro and fluoro substituents on the aromatic ring will also influence the fragmentation pattern, potentially leading to characteristic losses of NO₂ or NO.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below. This proposed pathway is based on the known fragmentation behavior of related organophosphorus and nitroaromatic compounds, as direct experimental data for this specific molecule is not widely available in the scientific literature.

Table 1: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Structure |

| 292.07 | 264.07 | C₂H₄ | [M+H - C₂H₄]⁺ |

| 292.07 | 236.08 | C₄H₈ | [M+H - 2(C₂H₄)]⁺ |

| 292.07 | 155.02 | C₄H₈O₃P | [C₇H₅FNO₂]⁺ |

| 292.07 | 139.02 | C₄H₈O₄P | [C₇H₅FN]⁺ |

| 155.02 | 109.02 | NO₂ | [C₇H₅F]⁺ |

Note: The m/z values are theoretical and would be confirmed by high-resolution measurements in an experimental setting.

The initial loss of one or two molecules of ethene is a characteristic fragmentation of diethyl phosphonates. The cleavage of the P-C bond would lead to the formation of the 4-fluoro-2-nitrobenzyl cation. Subsequent fragmentation of this ion would involve the loss of the nitro group.

X-ray Crystallography and Solid-State Structural Analysis

As of the current body of scientific literature, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

However, based on the analysis of structurally similar compounds, some predictions can be made about its likely solid-state conformation. For instance, studies on related benzylphosphonates reveal that the phosphorus atom typically adopts a tetrahedral geometry. The packing of the molecules in the crystal lattice would be influenced by intermolecular forces such as hydrogen bonding (if any crystal solvent is present), dipole-dipole interactions arising from the polar nitro and phosphonate groups, and π-π stacking of the aromatic rings. The fluorine atom could also participate in weak intermolecular interactions. A detailed crystallographic study would be necessary to confirm these predictions and to fully characterize the three-dimensional structure of this compound.

Theoretical and Computational Chemistry Approaches to Diethyl 4 Fluoro 2 Nitrobenzylphosphonate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Diethyl 4-Fluoro-2-nitrobenzylphosphonate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These calculations can be employed to predict a variety of properties, including geometric parameters, thermodynamic stability, and electronic characteristics. scholarsresearchlibrary.comnih.gov The choice of functional and basis set is crucial in DFT calculations and is typically benchmarked against experimental data or higher-level computations to ensure reliability. nih.gov For nitroaromatic compounds, DFT has been successfully used to investigate their structure and chemical reactivity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, likely the aromatic ring and the phosphonate (B1237965) group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbon atom attached to the fluorine, indicating these as the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. DFT calculations are a common method for determining the energies and spatial distributions of these frontier orbitals. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound This table is illustrative and based on general principles of computational chemistry as applied to similar molecules. Actual values would require specific DFT calculations.

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Moderate nucleophilicity |

| LUMO Energy | Low | High electrophilicity, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| HOMO Localization | Aromatic ring, phosphonate oxygen atoms | Sites for electrophilic attack |

| LUMO Localization | Nitro group, fluorinated carbon of the aromatic ring | Sites for nucleophilic attack |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map uses a color spectrum to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro and phosphonate groups, making these sites attractive for electrophilic attack or coordination with cations. Conversely, regions of positive potential are expected near the hydrogen atoms and the carbon atom of the benzyl (B1604629) group, indicating susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, will also influence the charge distribution on the aromatic ring.

DFT calculations can be used to predict spectroscopic properties with a reasonable degree of accuracy. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P, ¹⁹F) can aid in the assignment of experimental spectra and provide confidence in the structural elucidation. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying the characteristic vibrational modes of the molecule's functional groups. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects and conformational averaging.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.netnjit.edu For this compound, MD simulations can provide insights into its flexibility and the preferred conformations in different solvents. nih.govmdpi.com

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences its shape and how the solute, in turn, structures the surrounding solvent. These simulations are particularly useful for understanding properties like solubility and how the molecule might interact with biological macromolecules. The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an accurate MD simulation. researchgate.netnjit.edu

Reaction Pathway Modeling and Energy Profile Mapping

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. researchgate.net For this compound, this approach can be used to investigate potential reactions such as nucleophilic substitution at the benzylic carbon or on the aromatic ring. By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.comresearchgate.net In a QSRR study involving this compound, a set of structurally related organophosphonates would be synthesized or computationally designed. nih.govnih.gov For each compound, a series of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

The calculated descriptors are then used as independent variables in a regression analysis to model a measured reactivity parameter (e.g., a reaction rate constant). The resulting QSRR model can then be used to predict the reactivity of new, untested compounds in the same class. This approach is highly valuable in the rational design of new molecules with desired properties. mdpi.comresearchgate.net

Future Research Directions and Unexplored Potential of Diethyl 4 Fluoro 2 Nitrobenzylphosphonate

Exploration of Novel Catalytic Transformations

The phosphonate (B1237965) group and the substituted aromatic ring in Diethyl 4-Fluoro-2-nitrobenzylphosphonate present several opportunities for novel catalytic transformations. Future research could focus on leveraging these features to develop new synthetic methods.

One promising avenue is the use of the phosphonate moiety as a directing group in C-H activation/functionalization reactions. The development of transition-metal-catalyzed reactions that selectively functionalize the aromatic ring at positions ortho to the phosphonate group would provide a powerful tool for creating highly substituted aromatic compounds. Furthermore, the electron-rich and bulky nature of dialkylbiarylphosphine ligands, which can be synthesized from related phosphonates, has been shown to enhance the rate of both oxidative addition and reductive elimination processes in palladium-catalyzed cross-coupling reactions. nih.gov This suggests that derivatives of this compound could serve as precursors to novel ligands for a variety of cross-coupling reactions, including Suzuki-Miyaura, and Hirao P-C coupling reactions. nih.govrsc.orgmdpi.com

The nitro and fluoro substituents on the aromatic ring also offer handles for catalytic transformations. For instance, the selective catalytic reduction of the nitro group to an amine would open up a wide range of derivatization possibilities, including the synthesis of novel phosphonate-containing heterocycles. Moreover, the fluorine atom could be a site for catalytic C-F activation and subsequent functionalization, a challenging but increasingly important area of research.

The development of enantioselective catalytic reactions is another key area for exploration. Chiral phosphonates are valuable in medicinal chemistry and as ligands in asymmetric catalysis. acs.orgmdpi.comnih.gov Research into the asymmetric hydrogenation of unsaturated precursors to this compound, or the enantioselective functionalization of the molecule itself, could lead to the synthesis of valuable chiral building blocks. acs.orgnih.gov

Integration into Flow Chemistry Methodologies

The synthesis and modification of this compound are well-suited for integration into flow chemistry methodologies, which offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. vapourtec.comewadirect.comeuropa.euseqens.com

Nitration reactions, in particular, are often highly exothermic and can be hazardous to perform on a large scale in batch reactors. vapourtec.comewadirect.com Continuous flow nitration offers superior temperature control and smaller reaction volumes, minimizing the risk of runaway reactions. vapourtec.comewadirect.com The synthesis of this compound, which involves a nitration step, could be significantly improved and made safer by adapting it to a continuous flow process. researchgate.net Similarly, the synthesis of phosphonates can also be achieved efficiently in a continuous flow manner. researchgate.net

Microreactor technology, a key component of flow chemistry, provides enhanced heat and mass transfer, leading to higher yields and selectivities in many chemical transformations. researchgate.netrsc.orgmdpi.comrug.nl The precise control over reaction parameters offered by microreactors would be particularly beneficial for optimizing the synthesis of this compound and for carrying out subsequent sensitive transformations. This technology can facilitate cleaner and more scalable synthetic routes. rsc.org

Development of this compound-Based Polymeric Materials or Advanced Materials Precursors

The functional groups present in this compound make it an attractive monomer or precursor for the development of novel polymeric materials with tailored properties.

Phosphonate-containing polymers are known for their flame-retardant properties. acs.orgnih.govgoogle.comscispace.com The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and fire resistance. The presence of the fluoro and nitro groups might further contribute to these properties.

Furthermore, phosphonate-functionalized polymers have applications in the biomedical field. uni-stuttgart.de For instance, they can be used in drug delivery systems or as biocompatible materials. The specific substitutions on the aromatic ring of this compound could be exploited to tune the properties of the resulting polymers for specific biomedical applications. The copolymerization of vinylbenzylphosphonate monomers with other functional monomers can lead to a wide range of materials with diverse properties. nih.gov

The molecule could also serve as a precursor for advanced materials. For example, after reduction of the nitro group, the resulting amino-functionalized phosphonate could be used to synthesize metal-organic frameworks (MOFs) or other porous materials with potential applications in catalysis, gas storage, or separation.

Computational Design of Analogues with Enhanced Reactivity or Selectivity

Computational chemistry offers a powerful tool for the rational design of analogues of this compound with enhanced reactivity or selectivity for specific applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of related organophosphorus compounds. springernature.comnih.govresearchgate.netdaneshyari.com By understanding the relationship between the molecular structure and the desired property, it is possible to design new analogues with improved performance. For example, QSAR models could be used to design phosphonate-based enzyme inhibitors with increased potency.

Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of this compound and its analogues. This information can be used to predict the outcome of chemical reactions and to design catalysts or ligands with improved performance. For instance, DFT studies could help in the design of chiral phosphonate ligands for asymmetric catalysis by predicting which structural modifications would lead to higher enantioselectivity. nih.govacs.orgdicp.ac.cnresearchgate.netresearchgate.net

Table 1: Potential Structural Modifications of this compound for Enhanced Properties

| Target Property | Potential Structural Modification | Rationale |

|---|---|---|

| Enhanced Catalytic Activity | Introduction of coordinating groups on the aromatic ring | To create multidentate ligands with improved metal-binding affinity. |

| Improved Polymer Properties | Variation of the ester groups on the phosphonate | To control the solubility, thermal stability, and mechanical properties of the resulting polymers. |

| Increased Biological Activity | Modification of the substituents on the aromatic ring | To optimize interactions with biological targets. |

| Tuned Electronic Properties | Introduction of electron-donating or electron-withdrawing groups | To modulate the reactivity of the molecule in chemical transformations. |

Unexplored Derivatization Pathways and Chemical Space Exploration

The rich functionality of this compound provides a foundation for exploring a wide range of derivatization pathways, leading to the generation of novel chemical entities with diverse properties.

The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds, and phosphonates are key reagents in this transformation. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org The reaction of this compound with various aldehydes and ketones could provide access to a library of novel fluorinated and nitrated stilbene (B7821643) and styrene (B11656) analogues, which may possess interesting photophysical or biological properties. A related compound, diethyl fluoronitromethylphosphonate, has been successfully used in the Horner-Wadsworth-Emmons reaction. nih.gov

The reduction of the nitro group to an amine opens up a vast chemical space for further derivatization. acs.org The resulting aminobenzylphosphonate can be used as a building block in the synthesis of peptides, heterocycles, and other complex organic molecules. Further derivatization of the amino group through acylation, alkylation, or diazotization followed by substitution would provide access to a wide array of new compounds. acs.org

Nucleophilic aromatic substitution (SNAr) reactions on the aromatic ring could also be explored. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the fluorine atom or other leaving groups that could be introduced onto the ring.

By systematically exploring these and other derivatization pathways, it is possible to generate a diverse library of compounds based on the this compound scaffold. This exploration of chemical space could lead to the discovery of new molecules with valuable applications in various fields, from materials science to medicinal chemistry.

Q & A

Basic: What are the optimal conditions for synthesizing Diethyl 4-Fluoro-2-nitrobenzylphosphonate with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. Key parameters include:

- Reaction Time/Temperature: Prolonged reflux (e.g., 12–24 hours) at 80–100°C in anhydrous solvents like toluene or THF ensures complete conversion .

- Solvent System: Polar aprotic solvents (e.g., DMF) enhance reactivity, but toluene is preferred to avoid side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity, verified via HPLC or NMR .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation .

- Solubility Considerations: Prepare stock solutions in anhydrous DMSO or dichloromethane; avoid aqueous buffers unless immediately used .

Advanced: What analytical techniques are critical for characterizing structural and purity discrepancies in this compound?

Methodological Answer: